molecular formula C4H6O2 B1311816 3-Methyloxetan-2-one CAS No. 1823-54-7

3-Methyloxetan-2-one

Cat. No. B1311816
CAS RN: 1823-54-7
M. Wt: 86.09 g/mol
InChI Key: NYBXFCLDEATPCM-UHFFFAOYSA-N
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Description

3-Methyloxetan-2-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .


Synthesis Analysis

The synthesis of 3-Methyloxetan-2-one can be achieved from 3-Bromo-2-methylpropionic acid . Another method involves the lipase promoted asymmetric trans-esterification of 4-alkyl-, 3-alkyl- and 3,4-dialkyloxetan-2-ones with ring-opening . This process was demonstrated to be effective in obtaining oxetan-2-ones of high enantiomeric excess .


Molecular Structure Analysis

The molecular structure of 3-Methyloxetan-2-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyloxetan-2-one include the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This reaction requires moderate heating due to the activation energy involved .


Physical And Chemical Properties Analysis

3-Methyloxetan-2-one has a boiling point of 52 °C (under a pressure of 10 Torr) and a predicted density of 1.096±0.06 g/cm3 . The molecular weight of the compound is 86.08920 .

Safety And Hazards

3-Methyloxetan-2-one is classified as an eye irritant (Category 2), with the hazard statement H319 indicating that it causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact . It is also classified as an irritant (Xi) with the risk statement R36 .

properties

IUPAC Name

3-methyloxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXFCLDEATPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436759
Record name 2-oxetanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxetan-2-one

CAS RN

1823-54-7
Record name 2-oxetanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
NWA Geraghty, P McArdle, LMA Mullen - Tetrahedron, 2011 - Elsevier
… Although all cyclopropanespiro-β-lactones reported to date have been derived from diketene, the related 4-[(Z)-ethylidene]-3-methyloxetan-2-one 2 is also readily available 6 through …
Number of citations: 7 www.sciencedirect.com
D Romo, PHM Harrison, SI Jenkins… - Bioorganic & medicinal …, 1998 - Elsevier
A homologous series of both C3-unsubstituted and C3-methyl substituted oxetan-2-ones (β-lactones) was investigated as potential inhibitors of yeast 3-hydroxy-3-methylglutaryl-…
Number of citations: 50 www.sciencedirect.com
N Sakai, S Ageishi, H Isobe, Y Hayashi… - Journal of the Chemical …, 2000 - pubs.rsc.org
… (3R,4R)-trans-4-Isopropyl-3-methyloxetan-2-one trans-7b.. Purification by silica gel flash chromatography (EtOAc–hexane 1∶9) gave anti-7b (37%); bp 67 C (18 mmHg) (Found: C, …
Number of citations: 18 pubs.rsc.org
LM Dollinger, AJ Ndakala… - The Journal of …, 1999 - ACS Publications
… -2-one (5h), 14 3,3-dimethyloxetan-2-on-4-spirocyclohexane (5i), 1 3-methyl-4-spirocyclohexyloxetan-2-one (5j), 15 trans-4-(2-tert-butyldimethylsilyloxyethyl)-3-methyloxetan-2-one (5p)…
Number of citations: 67 pubs.acs.org
B Alexander - 2016 - repositories.lib.utexas.edu
… This process begins with the synthesis of (E)-4-ethylidene-3-methyloxetan-2-one (diketene) and SN-acetylcysteamine (SNAc). Due to the simplicity of these molecules, they all lack …
Number of citations: 2 repositories.lib.utexas.edu
DMVC Paige Prime - svsu.edu
… Synthesized easily from a ketene heterodimer, a novel, small molecule β-lactone, (3S,4Z)-4-[1-(4-chlorophenyl)ethylidene]-3-methyloxetan-2-one) shows antimicrobial activity against …
Number of citations: 0 www.svsu.edu
RL Danheiser, JS Nowick - The Journal of Organic chemistry, 1991 - ACS Publications
This paper describes a convenient one-step preparation of/3-lactones based on the addition of thiol ester enolates to carbonyl compounds. Under the proper conditions the resulting …
Number of citations: 131 pubs.acs.org
S Jenkins - 2003 - macsphere.mcmaster.ca
… 103 4.2 Retrosynthesis of cis-Decyl-3-methyloxetan-2-one 107 4.3 Preparation of cis-Decyl-3-methyloxetan-2-one … Figure 3.1: Structure of cis-4-Decyl-3-methyloxetan-2-one (3-1) …
Number of citations: 1 macsphere.mcmaster.ca
L Hintermann, A Togni - Helvetica Chimica Acta, 2000 - Wiley Online Library
The Ti(TADDOLato) complexes dichloro[(4R,5R)‐2,2‐dimethyl‐α,α,α′,α′‐tetraphenyl‐1,3‐dioxolane‐4,5‐dimethanolato(2−)‐O,O′]titanium ((R)‐1a) and dichloro[(4R,5R)‐2,2‐…
Number of citations: 168 onlinelibrary.wiley.com
C Wedler, K Kleiner, E Gründemann… - Journal of the Chemical …, 1997 - pubs.rsc.org
α-Chlorinated β-lactones are obtained in a one-step reaction at a temperature <-78 C by condensation of ketones or aldehydes with ester enolates derived from phenyl α-…
Number of citations: 5 pubs.rsc.org

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